2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic organic compound It is characterized by the presence of a methoxyphenyl group, a pyrrolidinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with acetic anhydride or acetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. The acetamide moiety may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-methoxyphenyl)-N-(4-(piperidin-1-yl)phenethyl)acetamide: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the pyrrolidinyl group provides a distinct steric and electronic environment, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-10-6-18(7-11-20)16-21(24)22-13-12-17-4-8-19(9-5-17)23-14-2-3-15-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTQJYWBRWTPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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